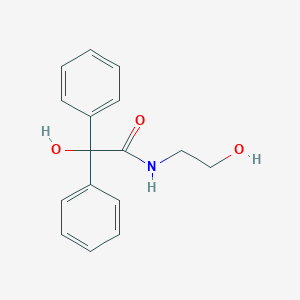
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide, also known as Diphenylhydroxyethylaminoacetamide (DHEAA), is a chemical compound that has been widely studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. DHEAA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Mécanisme D'action
The exact mechanism of action of DHEAA is not fully understood. However, it has been proposed that DHEAA exerts its biological effects by modulating various signaling pathways. For example, DHEAA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DHEAA has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Effets Biochimiques Et Physiologiques
DHEAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In addition, DHEAA has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. DHEAA has also been shown to reduce the levels of triglycerides and cholesterol in the blood, and to improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
DHEAA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily dissolved in water and ethanol. DHEAA has also been found to exhibit low toxicity in animal studies. However, there are also some limitations to using DHEAA in lab experiments. For example, the exact mechanism of action of DHEAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DHEAA has been found to exhibit low solubility in some organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DHEAA. One area of research could focus on the development of novel synthetic methods for DHEAA that improve its yield and purity. Another area of research could focus on the identification of the exact molecular targets of DHEAA and the signaling pathways that it modulates. This could provide insights into the mechanisms underlying its biological effects and could lead to the development of new therapeutic applications. Finally, future research could focus on the development of DHEAA derivatives with improved pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
DHEAA can be synthesized by the reaction of 2-aminoethanol with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of DHEAA as a white crystalline powder with a yield of approximately 80%.
Applications De Recherche Scientifique
DHEAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. DHEAA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DHEAA has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Propriétés
Nom du produit |
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C16H17NO3/c18-12-11-17-15(19)16(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18,20H,11-12H2,(H,17,19) |
Clé InChI |
UOFPFUNJBGEMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCO)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



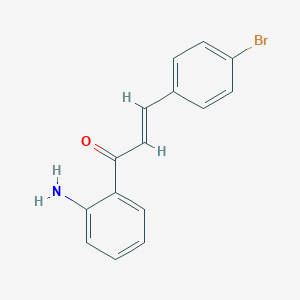
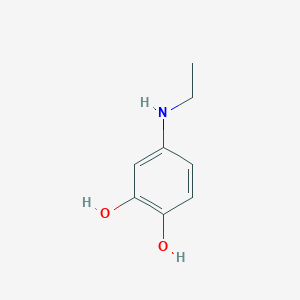
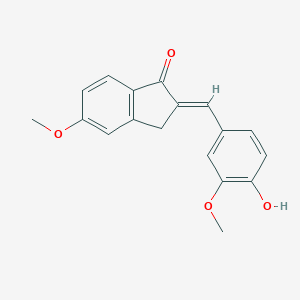
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
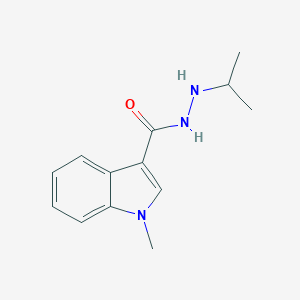
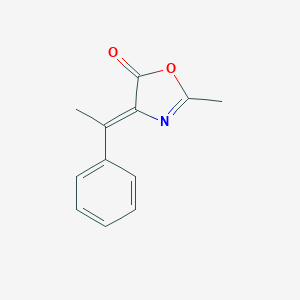

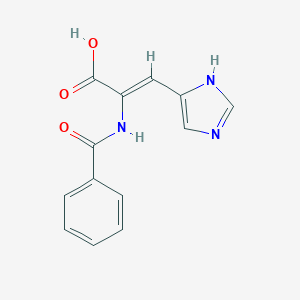
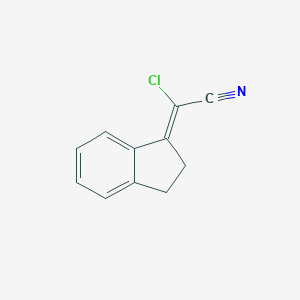
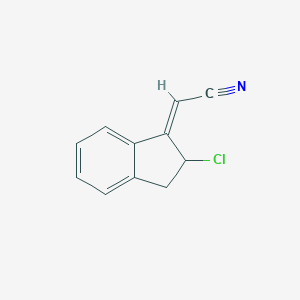
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
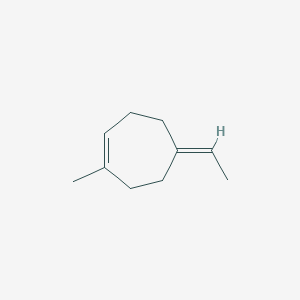
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)